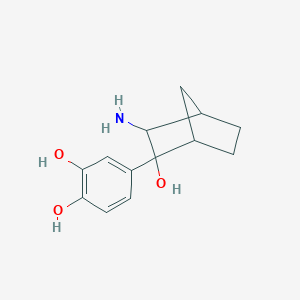
3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane, also known as 3,4-DHBA-ABA, is a bicyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane is not fully understood. However, it is believed to act by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and upregulate the expression of antioxidant enzymes.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane exhibits various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, improve cognitive function, and exhibit anti-cancer properties. Additionally, this compound has been shown to have a protective effect on the cardiovascular system and may have potential applications in the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane in lab experiments is its ability to exhibit multiple biological effects. This compound has been found to have anti-inflammatory, antioxidant, and anti-cancer properties, making it a useful tool for studying these pathways. However, one limitation of using this compound in lab experiments is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane.
Synthesemethoden
The synthesis of 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane involves a series of chemical reactions. The starting material is 3,4-dihydroxyphenylacetic acid, which is converted to its methyl ester using methanol and hydrochloric acid. This ester is then reacted with 1,3-dibromo-5,5-dimethylhydantoin to form a bromoester intermediate. The bromoester is then reacted with ammonia to form the desired compound, 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. Studies have also shown that this compound has neuroprotective effects and can improve cognitive function.
Eigenschaften
CAS-Nummer |
118891-94-4 |
|---|---|
Produktname |
3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane |
Molekularformel |
C13H17NO3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
4-(3-amino-2-hydroxy-2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol |
InChI |
InChI=1S/C13H17NO3/c14-12-7-1-2-8(5-7)13(12,17)9-3-4-10(15)11(16)6-9/h3-4,6-8,12,15-17H,1-2,5,14H2 |
InChI-Schlüssel |
GTOCNENAYQEBKH-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C(C2(C3=CC(=C(C=C3)O)O)O)N |
Kanonische SMILES |
C1CC2CC1C(C2(C3=CC(=C(C=C3)O)O)O)N |
Synonyme |
3-ADHH 3-amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane 3-amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




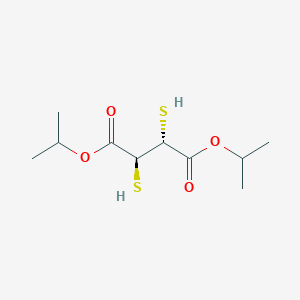
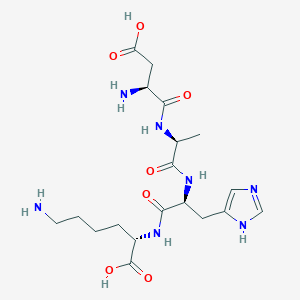
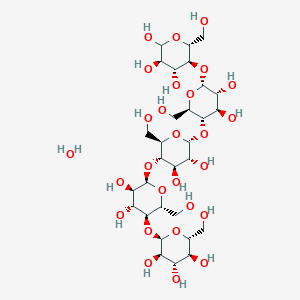
![8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B55261.png)

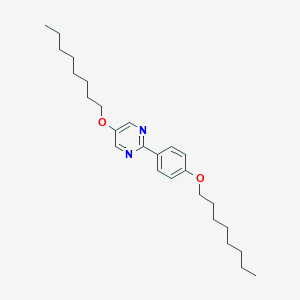
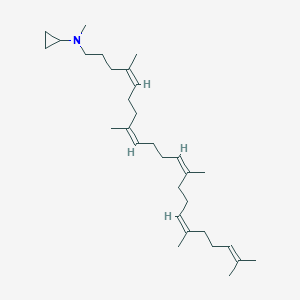
![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B55273.png)
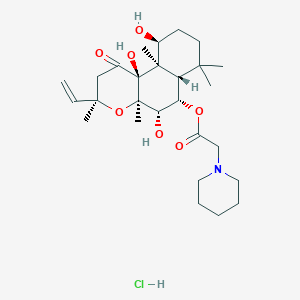


![6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)
